2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
2-Chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core substituted with two methyl groups at positions 8 and 10, an oxo group at position 11, and a 2-chlorobenzamide moiety at position 2 (). This compound is structurally related to antipsychotic and neuroactive agents, particularly those targeting dopamine or serotonin receptors. Its molecular formula is C22H17ClN2O3, with a molecular weight of 422.5 g/mol (). The presence of the oxazepine ring (oxygen and nitrogen atoms in the heterocycle) distinguishes it from thiazepine-based analogs, which contain sulfur instead of oxygen ().
Properties
IUPAC Name |
2-chloro-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-13-7-9-20-18(11-13)25(2)22(27)16-12-14(8-10-19(16)28-20)24-21(26)15-5-3-4-6-17(15)23/h3-12H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFBBOFJYXGURW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4Cl)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The primary application of 2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide lies in its potential as a therapeutic agent. Its structural characteristics suggest that it may exhibit:
- Antidepressant Activity : Similar compounds in the dibenzo[b,f][1,4]oxazepine class have been studied for their antidepressant properties, indicating that this compound might also possess similar effects.
- Antipsychotic Properties : The structural analogs have shown promise in treating psychotic disorders, suggesting potential applications in neuropharmacology.
Research and Development
The compound is relevant in research settings for:
- Drug Design : Due to its unique molecular structure, it serves as a lead compound for developing new drugs targeting mental health disorders.
- Biological Studies : Its interactions with biological systems are of interest for understanding the mechanisms of action of dibenzo derivatives.
Pharmaceutical Formulation
In pharmaceutical formulation, this compound can be utilized as an active ingredient or a starting material for synthesizing more complex molecules. Its properties allow it to be incorporated into various dosage forms such as tablets and injectables.
Case Study 2: Neuropharmacological Research
Research involving related compounds has demonstrated neuroprotective effects against oxidative stress in neuronal cells. This opens avenues for exploring the neuroprotective potential of this compound in treating neurodegenerative diseases.
Comparison with Similar Compounds
Oxazepine vs. Thiazepine Derivatives
The substitution of oxygen (oxazepine) with sulfur (thiazepine) in the heterocyclic ring significantly alters electronic properties and bioavailability. For example:
- N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide () has a thiazepine core, resulting in a higher molecular weight (449.1 g/mol , ) compared to the oxazepine-based target compound. Sulfur’s larger atomic radius and lower electronegativity may enhance lipophilicity and membrane permeability.
- N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide () shares the oxazepine core but substitutes the chloro group with a trifluoromethylbenzamide group, increasing electron-withdrawing effects and metabolic stability.
Diazepine Derivatives
Compounds like 8-chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][1,4]diazepine () replace the oxazepine with a diazepine ring (two nitrogen atoms).
Substituent Variations
Benzamide vs. Sulfonamide Derivatives
- The target compound’s benzamide group is replaced with sulfonamide in analogs such as N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzene-1-sulfonamide (Mol. Weight: 422.5 g/mol , ). Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to benzamides (pKa ~15), influencing solubility and protein-binding interactions.
Halogen and Alkyl Substituents
- N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () features a 3-chlorobenzyl group, enhancing steric bulk and halogen-mediated hydrophobic interactions. Its molecular weight (425.0 g/mol ) is comparable to the target compound.
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Selected Analogs
Q & A
Q. What are the key synthetic routes for 2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, and how can yield/purity be optimized?
- Methodological Answer : Synthesis typically involves:
Core formation : Cyclocondensation of substituted anthranilic acids with chlorinated precursors to construct the dibenzo[b,f][1,4]oxazepine scaffold .
Amidation : Coupling the oxazepine intermediate with 2-chlorobenzoyl chloride via nucleophilic acyl substitution .
Methylation : Introducing methyl groups at positions 8 and 10 using alkylating agents like methyl iodide under basic conditions .
Optimization strategies :
- Use anhydrous solvents (e.g., DMF) and inert atmospheres to minimize hydrolysis.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) to reduce impurities .
- Monitor reaction progress with TLC or HPLC to adjust stoichiometry and reaction time .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation requires:
- NMR spectroscopy : H/C NMR identifies substituent positions (e.g., methyl groups at C8/C10, chloro-benzamide coupling) .
- X-ray crystallography : Resolves spatial arrangement of the bicyclic core and confirms intramolecular hydrogen bonding between the amide and oxo groups .
- Mass spectrometry (HRMS) : Validates molecular weight (expected ~425.85 g/mol) and isotopic patterns .
- FT-IR : Detects characteristic stretches (C=O at ~1680 cm, N-H at ~3300 cm) .
Advanced Research Questions
Q. What experimental approaches validate the proposed histone deacetylase (HDAC) inhibitory activity of this compound?
- Methodological Answer :
- In vitro HDAC assays : Use fluorogenic substrates (e.g., acetylated lysine derivatives) to measure inhibition kinetics (IC) across HDAC isoforms (Class I/II) .
- Cellular assays : Treat cancer cell lines (e.g., HeLa, MCF-7) and quantify histone H3/H4 hyperacetylation via Western blot .
- Gene expression profiling : RNA-seq or qPCR to assess downstream targets (e.g., p21, Bax) linked to apoptosis .
- Structural docking : Model interactions between the benzamide moiety and HDAC catalytic pockets (Zn coordination) using AutoDock Vina .
Q. How can researchers resolve contradictory data on substituent effects (e.g., methyl vs. chloro groups) in biological activity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize analogs with systematic substitutions (e.g., 8-Cl vs. 8-CH) and test in parallel assays .
- Orthogonal assays : Compare HDAC inhibition with cytotoxicity (MTT assays) to distinguish target-specific effects from nonspecific toxicity .
- Molecular dynamics simulations : Analyze substituent impacts on compound conformation and target binding stability .
Q. What strategies optimize aqueous solubility for in vivo studies without compromising bioactivity?
- Methodological Answer :
- Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the benzamide moiety .
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles to enhance bioavailability .
- Solubility screening : Use shake-flask or HPLC-UV methods with buffers at physiological pH (1.2–7.4) .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies to assess neuroprotective effects in preclinical models?
- Methodological Answer :
- Animal models : Use MPTP-induced Parkinson’s disease mice or Aβ-injected Alzheimer’s models .
- Dosing regimen : Administer orally (5–50 mg/kg/day) for 14–28 days; include vehicle and positive controls (e.g., donepezil) .
- Endpoints : Measure cognitive performance (Morris water maze), neuronal survival (Nissl staining), and oxidative stress markers (SOD, MDA) .
- Statistical power : Calculate sample size (n ≥ 8/group) using G*Power to detect ≥30% improvement with α=0.05 .
Q. What computational tools predict metabolic stability and potential toxicity?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism, plasma protein binding, and hERG inhibition .
- Metabolite identification : Simulate Phase I/II metabolism with BioTransformer 3.0; validate via LC-MS/MS in hepatocyte incubations .
- Toxicity screening : Test in Ames (mutagenicity), hemolysis (erythrocyte lysis), and micronucleus assays .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular weight | 425.85 g/mol (HRMS) | |
| LogP (octanol-water) | 3.2 ± 0.3 (HPLC) | |
| Aqueous solubility | 12 µg/mL (pH 7.4, shake-flask) | |
| HDAC1 IC | 48 nM (fluorogenic assay) |
Table 2 : Recommended Analytical Conditions
| Technique | Parameters |
|---|---|
| HPLC | C18 column, 0.1% TFA in HO/ACN gradient (30→90% ACN), 1.0 mL/min, 254 nm |
| H NMR | DMSO-d, 400 MHz; δ 2.35 (s, 6H, 8,10-CH), δ 8.12 (d, J=8 Hz, benzamide) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
